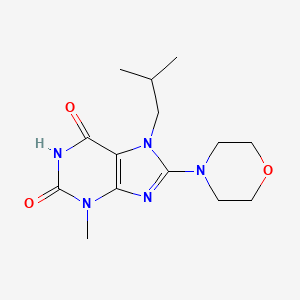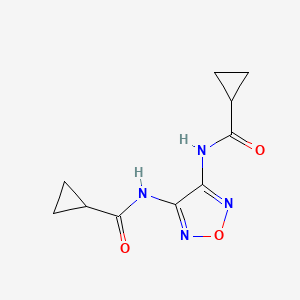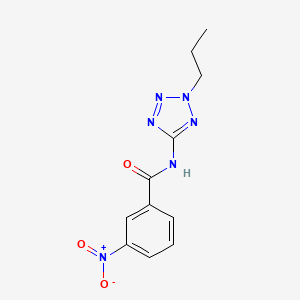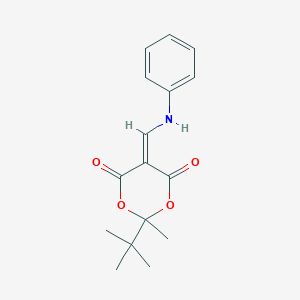
2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a phenolic compound that belongs to the family of nitrophenols and has a molecular weight of 301.3 g/mol.
科学的研究の応用
2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has been found to have antibacterial, antifungal, and antiviral properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has also been found to be effective against fungal infections, such as Candida albicans and Aspergillus fumigatus.
In agriculture, 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has been studied for its potential use as a pesticide. It has been found to be effective against various pests, including aphids, whiteflies, and spider mites. 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has also been found to have a low toxicity to non-target organisms, making it a potential alternative to conventional pesticides.
In environmental science, 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has been studied for its potential use in water treatment. It has been found to be effective in removing heavy metals from contaminated water. 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has also been found to be effective in the removal of organic pollutants from wastewater.
作用機序
The mechanism of action of 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has also been found to inhibit the activity of certain enzymes, which are essential for the survival of bacteria and fungi.
Biochemical and Physiological Effects
2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane. 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has also been found to inhibit the activity of certain enzymes, leading to cell death. In addition, 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol is also relatively inexpensive, making it an attractive option for research. However, 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has some limitations. It is toxic and must be handled with care. In addition, 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has a low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol. One area of research is the development of new 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol derivatives with improved properties. Another area of research is the investigation of 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol's potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol and its potential applications in various fields.
合成法
The synthesis of 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol involves the reaction of 2-methoxy-6-nitrophenol with 1-piperidinemethanol in the presence of a catalyst. The reaction takes place at a temperature of 80°C for a period of 24 hours. The product is then purified by recrystallization to obtain pure 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol.
特性
IUPAC Name |
2-methoxy-6-nitro-4-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-19-12-8-10(7-11(13(12)16)15(17)18)9-14-5-3-2-4-6-14/h7-8,16H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHOYSJKMZUICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-nitro-4-((piperidin-1-yl)methyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5699052.png)


![2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)

methanone](/img/structure/B5699089.png)
![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)
![N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5699100.png)
![2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5699119.png)